molecular formula C12H17N3O2 B14865661 1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

Cat. No.: B14865661
M. Wt: 235.28 g/mol
InChI Key: PKFQBNPMMFYSKD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
  • Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-
  • Azulene, 1,2,3,3a,4,5,6,7-octahydro-1,4-dimethyl-7-(1-methylethenyl)-

Uniqueness

1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4,6-dimethyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-3(7),5-diene-8-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-6-9-10(12(16)17)7-4-3-5-8(7)13-11(9)15(2)14-6/h7-8,10,13H,3-5H2,1-2H3,(H,16,17)

InChI Key

PKFQBNPMMFYSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3CCCC3N2)C(=O)O)C

Origin of Product

United States

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